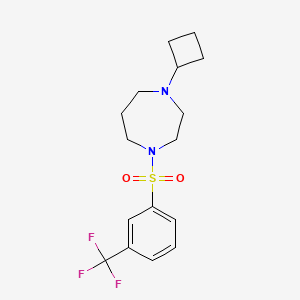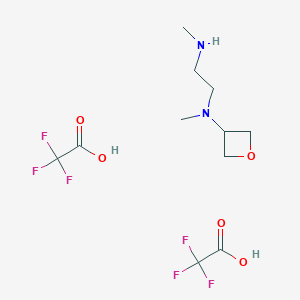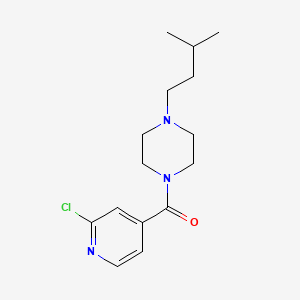
2-(1-bromoethyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(1-bromoethyl)-4(3H)-quinazolinone, also known as BEQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it an attractive target for research into a variety of topics.
Applications De Recherche Scientifique
Synthesis Methods : 4(3H)-quinazolinones, including its derivatives like 2-(1-bromoethyl)-4(3H)-quinazolinone, have been a focus for developing new synthesis methods. For instance, research has explored various routes and strategies for the synthesis of 4(3H)-quinazolinones, highlighting their broad applications such as antimalarial, antitumor, anticonvulsant, and antimicrobial activities (He, Li, Chen, & Wu, 2014).
Catalysis : Studies have shown that certain catalysts can facilitate the synthesis of 4(3H)-quinazolinone derivatives. One research demonstrated a one-pot, three-component method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones using KAl(SO4)2·12H2O (Alum) under specific conditions (Mohammadi & Hossini, 2011).
Antiviral and Cytotoxic Activity : Some derivatives of 4(3H)-quinazolinone have shown potential in antiviral and cytotoxic activities. Research indicates the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and their evaluation for antiviral activity and cytotoxicity in various cell cultures, suggesting potential applications in antiviral therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties : The antioxidant properties of quinazolinone derivatives, including 2-substituted quinazolin-4(3H)-ones, have been investigated. Research shows that different substituents on the quinazolinone ring can significantly affect their antioxidant activities, which is crucial for their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties, making them candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and low toxicity enhance their applicability in these areas (Xing et al., 2021).
Corrosion Inhibition : Novel quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic media. The research includes exploring the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Errahmany et al., 2020).
Propriétés
IUPAC Name |
2-(1-bromoethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHMSTXWLBOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-bromoethyl)-4(3H)-quinazolinone | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

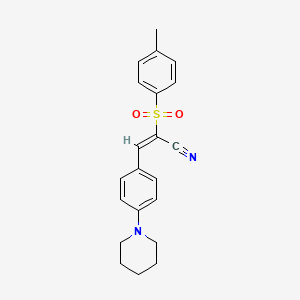
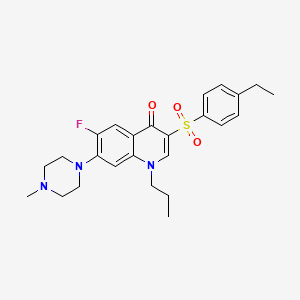
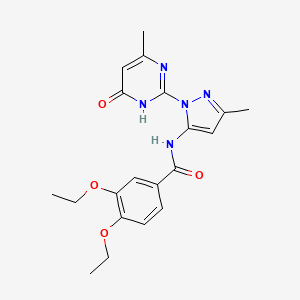
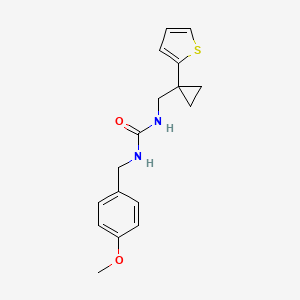
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

